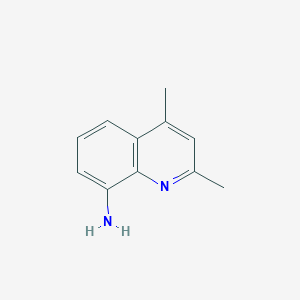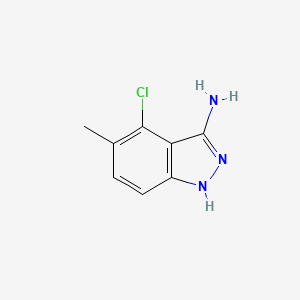
(2,8-Diamino-3H-purin-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,8-Diamino-3H-purin-6-yl)methanol is a purine derivative with significant biological and chemical properties. This compound is structurally related to purine bases found in nucleic acids, making it an important molecule in various biochemical processes. Its unique structure allows it to participate in a variety of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,8-Diamino-3H-purin-6-yl)methanol typically involves the reaction of guanine derivatives with appropriate reagents. One common method involves the use of guanine as a starting material, which undergoes a series of reactions including amination and hydroxylation to yield the desired compound . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(2,8-Diamino-3H-purin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
(2,8-Diamino-3H-purin-6-yl)methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (2,8-Diamino-3H-purin-6-yl)methanol involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division . This inhibition leads to the disruption of cellular processes, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopurine: Similar in structure but lacks the hydroxyl group at the 6-position.
8-Aminoguanine: Contains an amino group at the 8-position but differs in other functional groups.
8-Aminoadenosine: Another purine derivative with distinct functional groups and biological activities.
Uniqueness
(2,8-Diamino-3H-purin-6-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C6H8N6O |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(2,8-diamino-7H-purin-6-yl)methanol |
InChI |
InChI=1S/C6H8N6O/c7-5-9-2(1-13)3-4(11-5)12-6(8)10-3/h13H,1H2,(H5,7,8,9,10,11,12) |
InChI Key |
GXJNJAMPQQGSSY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C2C(=NC(=N1)N)N=C(N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Thieno[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B11912779.png)



![4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912807.png)

![4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11912822.png)






